molecular formula C18H24ClNO3 B7341609 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone

1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone

カタログ番号 B7341609
分子量: 337.8 g/mol
InChIキー: VDYZTSIDPZLJLV-ACJLOTCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.

作用機序

BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone inhibits BTK by binding to its active site and preventing its phosphorylation, which is required for downstream signaling. This leads to the inhibition of B-cell activation and proliferation, and ultimately, the suppression of malignant cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in various cancer types, including lymphoma, leukemia, and solid tumors. It also has immunosuppressive effects, which make it a potential therapeutic option for autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported.

実験室実験の利点と制限

One of the main advantages of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone is its selectivity for BTK, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low solubility, which may affect its efficacy in certain experimental settings.

将来の方向性

There are several potential future directions for the development of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone as a therapeutic agent. One area of interest is the combination of this compound with other targeted therapies or immunotherapies, which may enhance its anti-tumor activity. Another potential application is in the treatment of autoimmune diseases, where this compound may offer a new approach for the management of these conditions. Further preclinical and clinical studies are needed to fully evaluate the potential of this compound as a therapeutic agent.

合成法

The synthesis of 1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone involves several steps, including the formation of the morpholine ring, the introduction of the chlorophenyl and oxan-4-yl groups, and the final coupling of the ethanone moiety. The synthetic route has been optimized to achieve high yields and purity of the final product.

科学的研究の応用

1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of malignant cells and suppressing the immune response in autoimmune disorders. It has been tested in vitro and in vivo in various cancer cell lines and animal models, and has demonstrated potent anti-tumor activity.

特性

IUPAC Name

1-[(2R,3R)-2-(3-chlorophenyl)-3-methylmorpholin-4-yl]-2-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3/c1-13-18(15-3-2-4-16(19)12-15)23-10-7-20(13)17(21)11-14-5-8-22-9-6-14/h2-4,12-14,18H,5-11H2,1H3/t13-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYZTSIDPZLJLV-ACJLOTCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OCCN1C(=O)CC2CCOCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。